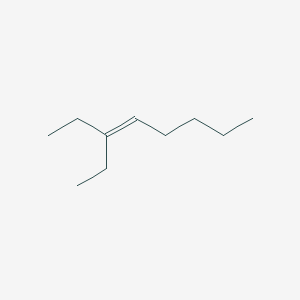

3-Ethyl-3-octene

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethyloct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-4-7-8-9-10(5-2)6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIRLWRQSSLZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337645 | |

| Record name | 3-Ethyl-3-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-31-8 | |

| Record name | 3-Ethyl-3-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of 3 Ethyl 3 Octene Transformations

Elementary Reaction Steps at the Olefinic Double Bond

The carbon-carbon double bond in alkenes comprises a sigma (σ) bond and a more accessible pi (π) bond. physicsandmathstutor.comibchem.com The reactivity of this double bond in 3-ethyl-3-octene primarily involves interactions with species that are electron-seeking (electrophiles) or possess unpaired electrons (radicals).

Electrophilic Addition Mechanisms

Electrophilic addition is a hallmark reaction of alkenes, initiated by the attack of an electrophile on the electron-rich π system of the double bond. ibchem.comlibretexts.org This process typically follows a two-step pathway involving a carbocation intermediate. libretexts.orgmasterorganicchemistry.com

The initial step involves the π electrons of the alkene forming a new sigma bond with the electrophile. This simultaneously breaks the π bond and generates a carbocation on one of the carbons that were part of the double bond. ibchem.comlibretexts.org The stability of this carbocation intermediate plays a crucial role in determining the regiochemical outcome of the reaction, often adhering to Markovnikov's rule. msu.eduyoutube.com For 3-ethyl-3-octene, with its internal double bond, the specific carbocation formed is influenced by the nature of the electrophile and the substitution pattern around the double bond, favoring the formation of the more stable carbocation. physicsandmathstutor.commsu.edu

In the subsequent step, a nucleophile rapidly attacks the positively charged carbocation, forming a second sigma bond and completing the addition to yield the final product. libretexts.org

The general mechanism is represented as:

Step 1: Electrophilic Attack and Carbocation Formation Alkene + E⁺ → [Alkene-E]⁺ (carbocation intermediate)

Step 2: Nucleophilic Attack [Alkene-E]⁺ + Nu⁻ → Product (E-Alkene-Nu)

The regioselectivity and the potential for structural rearrangements, such as hydride or alkyl shifts, are important considerations in the electrophilic addition to branched alkenes like 3-ethyl-3-octene. msu.edulibretexts.org

Radical Addition and Abstraction Reactions

Alkenes are also reactive towards radical species. libretexts.org These reactions can involve the addition of a radical to the double bond or the abstraction of a hydrogen atom from the alkene structure. researchgate.netlibretexts.org

Radical addition commences with a radical species interacting with the alkene's π bond, leading to the cleavage of the double bond and the formation of a new sigma bond to one carbon, while the other carbon becomes a radical center. libretexts.org The regioselectivity of this addition is typically governed by the stability of the newly formed radical intermediate.

Hydrogen atom abstraction involves a radical removing a hydrogen atom from a C-H bond within the alkene, forming a new bond to the radical and generating a carbon-centered radical on the alkene. researchgate.netlibretexts.org The strength of the C-H bond being abstracted influences the reaction's feasibility. libretexts.org

Kinetics of Hydrogen Atom Addition to Branched Alkenes

Studies on the kinetics of hydrogen atom addition to alkenes, including branched structures, are vital for understanding their behavior in environments such as combustion and the atmosphere. acs.orgnih.govnih.gov These investigations often employ theoretical methods, including Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation analysis, to calculate rate constants and elucidate reaction pathways. acs.orgnih.gov

Research focusing on the addition of hydrogen atoms to C₂-C₅ alkenes, encompassing both linear and branched isomers, provides valuable insights into the factors affecting reaction rates. acs.orgnih.govnih.govresearchgate.net While specific kinetic data for 3-ethyl-3-octene may not be extensively documented, findings from studies on structurally similar branched alkenes (e.g., 2-methyl-1-butene, 2-methyl-2-butene, and 3-methyl-1-butene) can offer analogous kinetic behavior. acs.orgnih.govresearchgate.net The objective of such studies is often to establish hierarchical sets of rate constants for their inclusion in chemical kinetic models. acs.orgnih.govnih.gov

The structure of the alkene and the stability of the resulting alkyl radical are key factors influencing the kinetics of hydrogen atom addition. Addition to the double bond generally favors the formation of the most stable radical intermediate.

Data from studies on hydrogen atom addition to various alkenes can be utilized to infer the potential kinetic behavior of 3-ethyl-3-octene. For instance, comparisons between addition to terminal versus internal double bonds and the impact of branching have been investigated. acs.orgnih.gov

Hydrogen Abstraction by Hydroxyl Radicals from Alkene Frameworks

Theoretical investigations utilizing methods such as ab initio calculations and transition state theory (TST) have explored the mechanisms and kinetics of hydrogen abstraction by OH radicals from C₄-C₆ alkenes. mdpi.com These studies classify elementary abstraction reactions based on the type of carbon atom from which the hydrogen is abstracted. mdpi.com

Isomerization Processes Involving 3-Ethyl-3-octene

Isomerization reactions involve the rearrangement of atoms within a molecule, leading to the formation of a different structural isomer. For alkenes such as 3-ethyl-3-octene, isomerization can encompass the migration of the carbon-carbon double bond along the hydrocarbon chain or changes in stereochemistry (e.g., cis-trans interconversion). researchgate.net

Mechanistic Studies of Double Bond Migration

Double bond migration, a form of positional isomerization, is a common transformation observed for alkenes. researchgate.net This process typically involves the temporary saturation of the double bond and its subsequent reformation at an adjacent position. oregonstate.edu Metal-catalyzed mechanisms are frequently involved in alkene isomerization. researchgate.net

A widely accepted mechanism for double bond migration involves the reversible insertion of the alkene into a metal-hydride bond, generating an alkyl-metal intermediate. Subsequent β-hydride elimination can then lead to the reformation of the double bond in a shifted position. researchgate.net This sequence can repeat, facilitating the migration of the double bond along the carbon chain. oregonstate.edu

Mechanistic studies, including those employing techniques such as deuterium (B1214612) labeling and density functional theory (DFT) calculations, have been instrumental in elucidating the details of double bond migration catalyzed by transition metals. researchgate.net While specific studies focusing on the double bond migration of 3-ethyl-3-octene were not found in the search results, the general principles and mechanisms established for other alkenes, such as 1-octene (B94956), are likely applicable. researchgate.net

Alkene isomerization can result in the formation of mixtures of positional and geometrical isomers, with the relative thermodynamic stabilities of the isomers influencing the final product distribution. researchgate.net

Investigations of Geometric Isomerization (cis/trans) Pathways

Alkenes with a double bond where each carbon is bonded to two different groups can exist as geometric isomers, commonly referred to as cis and trans isomers masterorganicchemistry.com. For 3-octene, a structurally similar alkene, both cis and trans isomers are possible due to the substitution pattern around the double bond brainly.com. Geometric isomerization involves the interconversion between these spatial arrangements. This process requires overcoming the rotational barrier of the carbon-carbon double bond, which is typically high in the ground state. Isomerization can be facilitated by various methods, including metal catalysis, acid or base catalysis, photocatalysis, and radical activation researchgate.net.

One mechanism for geometric isomerization involves the temporary disruption of the pi bond, allowing rotation around the remaining sigma bond oit.edu. This can be initiated by light energy or interaction with a catalyst researchgate.netoit.edu. After rotation, the pi bond can reform, resulting in the alternate isomer oit.edu. While geometric isomerization is well-documented for 1,2-disubstituted alkenes, it has received less attention for tri- or tetrasubstituted alkenes, such as 3-Ethyl-3-octene, due to the smaller energy differences between the E and Z isomers thieme-connect.com.

Role of π-Allyl Metal Hydride Intermediates in Olefin Isomerization

Transition metal-catalyzed olefin isomerization can proceed through several mechanisms, with the π-allyl metal hydride pathway being one prominent route thieme-connect.comresearchgate.netnih.govresearchgate.net. This mechanism is an alternative to the more common metal-hydride insertion-elimination pathway thieme-connect.comnih.govresearchgate.net.

In the π-allyl mechanism, a low-valent metal catalyst interacts with the alkene, leading to the oxidative addition of an allylic C-H bond to the metal center researchgate.netnih.govresearchgate.net. This step forms a π-allyl metal hydride intermediate, where the metal is bonded to both a hydride ligand and an η³-allyl ligand derived from the alkene researchgate.netnih.govresearchgate.net. Subsequently, a reductive elimination step occurs, transferring the hydride to a different carbon of the allyl system and regenerating the metal catalyst while producing the isomerized alkene researchgate.netnih.gov.

Deuterium labeling experiments can provide evidence for the involvement of a π-allyl mechanism. In this pathway, a 1,3-migration of a hydrogen (or deuterium) atom is expected to be intramolecular nih.govresearchgate.netresearchgate.net. This contrasts with the insertion-elimination mechanism, where intermolecular hydrogen transfer and deuterium incorporation at different positions can occur due to the reversible nature of the migratory insertion step researchgate.netresearchgate.net. Studies on various metal catalysts, including certain iridium and cobalt complexes, have provided experimental support for isomerization proceeding via π-allyl intermediates researchgate.netnih.govresearchgate.net.

Reaction Kinetics and Rate Constant Determination

Understanding the rates at which chemical transformations of 3-Ethyl-3-octene occur is crucial for predicting reaction outcomes and optimizing conditions. This involves both experimental measurements and theoretical calculations of rate constants.

Experimental Methodologies for Reaction Rate Measurement

Experimental determination of reaction rates typically involves monitoring the change in concentration of reactants or products over time savemyexams.com. For alkene transformations like isomerization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the amounts of different species present in the reaction mixture as a function of time researchgate.netnih.govnih.gov.

Initial reaction rates can be calculated from the early, linear portion of concentration-time curves savemyexams.comnih.gov. By varying experimental parameters such as temperature, catalyst concentration, and substrate concentration, the rate law for the reaction can be determined, providing insights into the mechanism nih.gov. Maintaining a constant temperature is important during kinetic measurements as temperature significantly affects reaction rates savemyexams.com.

Theoretical Calculation of Rate Constants (e.g., Rice–Ramsperger–Kassel–Marcus (RRKM) Theory, One-Dimensional Master Equation (ME))

Theoretical methods play a vital role in complementing experimental kinetic studies, particularly for understanding complex reaction networks and estimating rate constants for elementary steps. The Rice–Ramsperger–Kassel–Marcus (RRKM) theory and the one-dimensional master equation (ME) are widely used theoretical frameworks for calculating unimolecular and pressure-dependent reaction rate constants acs.orgnih.govresearchgate.netosti.govrsc.org.

Theoretical calculations using these methods have been applied to study the kinetics of reactions involving various alkenes, including hydrogen atom addition and alkyl radical decomposition for C₂-C₅ alkenes acs.orgnih.govresearchgate.net. While specific calculations for 3-Ethyl-3-octene may not be readily available, these methodologies are applicable to branched alkenes and provide a powerful tool for investigating their reaction kinetics and predicting behavior under different conditions.

Stability and Reactivity of Reaction Intermediates

Chemical transformations often proceed through the formation of transient, high-energy species known as reaction intermediates. Understanding the stability and reactivity of these intermediates is key to elucidating reaction mechanisms and predicting product distributions.

Formation and Fate of Carbocation Intermediates in Branched Alkene Reactions

Carbocations are positively charged species with a carbon atom bearing only three bonds and an empty p orbital masterorganicchemistry.com. They are common intermediates in many organic reactions, including the addition of electrophiles to alkenes msu.edumasterorganicchemistry.com. In the context of branched alkenes like 3-Ethyl-3-octene, the addition of a proton or other electrophile to the double bond can lead to the formation of a carbocation.

The stability of carbocations is influenced by several factors, with increasing alkyl substitution generally leading to greater stability (tertiary > secondary > primary > methyl) masterorganicchemistry.commsu.edu. This is due to the electron-donating effect of alkyl groups and hyperconjugation, which help to delocalize the positive charge masterorganicchemistry.commsu.edu. Resonance stabilization, where the positive charge is delocalized over a conjugated pi system, also significantly increases carbocation stability masterorganicchemistry.commsu.edu.

Once formed, a carbocation intermediate can undergo several transformations. A common fate is reaction with a nucleophile to form a neutral product masterorganicchemistry.comcurlyarrows.com. Carbocations can also undergo rearrangements, such as hydride shifts or alkyl shifts, if a more stable carbocation can be formed by the migration of a hydrogen atom or an alkyl group from an adjacent carbon msu.edumasterorganicchemistry.com. These rearrangements can lead to the formation of unexpected products. Another possible fate for a carbocation is the loss of a proton from an adjacent carbon, leading to the formation of a new alkene (an elimination reaction) masterorganicchemistry.com. The specific fate of a carbocation intermediate depends on the reaction conditions and the presence of potential nucleophiles or bases curlyarrows.com.

Analysis of Allylic Radical Stability and Reactivity in Olefinic Systems

The stability of allylic radicals is reflected in the lower bond dissociation energy (BDE) of allylic C-H bonds compared to vinylic or typical alkane C-H bonds lumenlearning.comlibretexts.orgliu.eduquora.com. This energetic favorability makes the abstraction of an allylic hydrogen a preferred pathway in radical reactions involving alkenes under certain conditions, such as low halogen concentration lumenlearning.comlibretexts.org. For instance, the allylic C-H bond in propene has a lower dissociation energy (368 kJ/mol) compared to a C-H bond in propane (B168953) (401 kJ/mol), indicating the increased stability of the allyl radical liu.edu. Similarly, allylic C-H BDEs in cyclohexene (B86901) are reported as 83.9 kcal/mol, significantly lower than vinylic C-H BDEs (109.4 kcal/mol) or cyclohexane (B81311) C-H BDEs (around 100 kcal/mol) researchgate.net.

The structure of 3-ethyl-3-octene, an internal alkene, presents multiple allylic positions where hydrogen abstraction can occur, leading to the formation of different allylic radical isomers. The stability of these potential radical intermediates is influenced by the degree of substitution at the radical center fiveable.melibretexts.org. Generally, more substituted radicals are more stable due to hyperconjugation and inductive effects from alkyl groups libretexts.orgnumberanalytics.com.

In the case of 3-ethyl-3-octene (CH3CH2C(C2H5)=CHCH2CH2CH2CH3), allylic hydrogens are present on the carbon atoms adjacent to the double bond. Abstraction of these hydrogens would yield resonance-stabilized allylic radicals. The specific structure of the resulting allylic radical isomers and their relative stabilities would dictate the regioselectivity of radical reactions, such as allylic halogenation fiveable.melibretexts.org. For unsymmetrical alkenes, the formation of the more stable radical intermediate is generally favored, leading to a mixture of products fiveable.melibretexts.orgpressbooks.publibretexts.org. For example, the bromination of 1-octene, a terminal alkene, yields a mixture of 3-bromo-1-octene and 1-bromo-2-octene, with the latter predominating due to the greater stability of the secondary allylic radical intermediate compared to the primary one libretexts.orgmsu.edu.

The reactivity of allylic radicals involves reactions such as recombination, addition to olefins, and abstraction reactions rsc.org. Allylic radicals can add to olefinic double bonds, potentially leading to the formation of higher molecular weight species rsc.org. This addition can be followed by cyclization and β-scission reactions rsc.org. Allylic radicals are also capable of abstracting hydrogen atoms from various hydrocarbons cdnsciencepub.com. While the rate coefficients for these reactions may be smaller compared to alkyl radicals due to their greater stability, their potential to accumulate at relatively high concentrations means their reaction rates can still be significant rsc.org.

Studies on the reactions of allyl radicals with olefins like 1-butene, propylene, and ethylene (B1197577) have shown that allylic radicals can abstract hydrogen and add to double bonds at elevated temperatures cdnsciencepub.comcdnsciencepub.com. The product distribution in such reactions is influenced by the competing abstraction and addition pathways cdnsciencepub.com.

The analysis of allylic radical stability and reactivity in olefinic systems, including internal alkenes like 3-ethyl-3-octene, is crucial for understanding and predicting the outcomes of radical-mediated transformations. The resonance stabilization of the allylic radical is a key factor influencing the lower C-H bond dissociation energy at the allylic position and the preferred formation of these intermediates in radical reactions lumenlearning.comlibretexts.orgliu.eduquora.com. The substitution pattern around the double bond in 3-ethyl-3-octene will influence the relative stabilities of the possible allylic radical isomers, thereby affecting the regioselectivity of its radical reactions.

While specific quantitative data on allylic radical stability and reactivity directly for 3-ethyl-3-octene were not extensively found in the immediate search results, the principles established for other olefinic systems, particularly substituted alkenes, are directly applicable fiveable.melibretexts.orgnumberanalytics.com. Theoretical studies and experimental data on related alkenes provide a strong basis for understanding the behavior of allylic radicals derived from 3-ethyl-3-octene.

Bond Dissociation Energies of Representative C-H Bonds (Illustrative Data)

| Bond Type | Example Molecule | Approximate BDE (kcal/mol) | Reference |

| Primary Alkane C-H | Ethane | 103 | libretexts.org |

| Secondary Alkane C-H | Propane | 98 | libretexts.org |

| Tertiary Alkane C-H | Isobutane | 95 | libretexts.org |

| Vinylic C-H | Ethylene | 110 | libretexts.org |

| Allylic C-H | Propene | 88 | libretexts.org |

| Benzylic C-H | Toluene | 85 | libretexts.org |

Note: These values are approximate and can vary slightly depending on the source and calculation method.

This table illustrates the relative weakness of the allylic C-H bond compared to vinylic and typical alkane C-H bonds, highlighting the driving force for allylic hydrogen abstraction in radical reactions lumenlearning.comlibretexts.orgliu.eduquora.com. The specific BDEs for the different allylic positions in 3-ethyl-3-octene would require specific computational or experimental determination, but they are expected to be significantly lower than vinylic or alkyl C-H bonds in the same molecule.

The reactivity of the allylic radicals formed from 3-ethyl-3-octene would involve similar pathways observed for other allylic radicals, including coupling, addition to double bonds, and hydrogen abstraction, with the specific outcomes influenced by reaction conditions and the nature of the radical initiator or reactant rsc.orgcdnsciencepub.comcdnsciencepub.com.

Stereochemical Aspects and Stereoselective Synthesis of 3 Ethyl 3 Octene Derivatives

Impact of Stereoisomerism (E/Z Configuration) on Reactivity and Product Distribution

E/Z isomerism, formerly known as cis-trans isomerism for simpler cases, arises when each carbon of the double bond is attached to two different groups. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign E (entgegen, opposite) or Z (zusammen, together) configurations based on the priority of the substituents on each side of the double bond studymind.co.uklibretexts.orglibretexts.org. For 3-ethyl-3-octene, the substituents on one carbon of the double bond are an ethyl group and a propyl group, while on the other carbon are an ethyl group and a methyl group. Applying CIP rules would determine the priority on each carbon, thus defining the E or Z isomer.

E/Z isomerism can significantly impact the physical and chemical properties of organic compounds due to differences in molecular shape and interactions studymind.co.uk. These spatial arrangements can influence the reactivity of the molecule by affecting the orientation of functional groups and their interactions with reactants studymind.co.uk. In addition, the stereochemistry of the starting alkene can determine the stereochemistry of the product in certain reactions masterorganicchemistry.comkhanacademy.org. For instance, in stereospecific reactions, different starting alkene stereoisomers (E or Z) lead to different product stereoisomers masterorganicchemistry.com. While simple addition reactions to alkenes without existing chiral centers might yield racemic mixtures if a new chiral center is formed, the stereochemistry of the alkene substrate plays a crucial role in controlling the stereochemical outcome in many transformations libretexts.orgchemistrysteps.com.

Methodologies for Stereoselective Olefin Synthesis

The stereoselective synthesis of branched alkenes, including derivatives of 3-ethyl-3-octene, is a significant area in organic chemistry. Developing methods to selectively access either the E or Z isomer, or to control the stereochemistry at newly formed chiral centers, is highly important rsc.org. Various strategies have been developed for the stereoselective construction of carbon-carbon double bonds and the introduction of controlled stereocenters.

Diastereoselective control in carbon-carbon bond formation is a key aspect when synthesizing derivatives of 3-ethyl-3-octene that contain additional stereocenters. Diastereomers are stereoisomers that are not mirror images of each other, and they can have different physical and chemical properties. Strategies for diastereoselective synthesis aim to favor the formation of one diastereomer over others.

One approach involves utilizing existing stereocenters within a molecule to influence the stereochemical outcome of a new bond-forming reaction (substrate control) ethz.ch. Another strategy employs chiral auxiliaries, which are enantiopure groups temporarily attached to the substrate to direct the stereochemistry of the reaction ethz.ch. Metal-catalyzed reactions are also widely used for diastereoselective carbon-carbon bond formation. For example, some reactions involving the addition of nucleophilic alkenes to chiral imines have shown that the geometry of the alkene can be selectively transferred to the newly formed carbon-carbon bond, influencing the diastereoselectivity at multiple carbons chemrxiv.orgresearchgate.net.

Research has also explored the use of organoboron compounds as versatile reagents for carbon-carbon bond formation with potential for diastereocontrol. Methods involving benzyltriboronates, for instance, have been developed for highly diastereoselective carbon-carbon bond-forming reactions nih.govacs.org.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different biological activities. For 3-ethyl-3-octene derivatives containing chiral centers, enantioselective methods are essential to obtain stereochemically pure compounds.

Catalytic asymmetric synthesis is a powerful tool for achieving enantioselectivity, often employing chiral catalysts or ligands to control the formation of new stereocenters ethz.chorganic-chemistry.orgresearchgate.net. Examples include catalytic enantioselective allylic alkylation reactions that create controlled stereogenic centers at allylic positions researchgate.net. Iridium-catalyzed hydroalkenylation of alpha-olefins has been reported to deliver trisubstituted alkenes with allylic stereocenters in a branch-selective and enantioselective manner researchgate.net. Another strategy involves the enantioselective diboration of terminal alkenes followed by cross-coupling reactions, providing access to a range of chiral products from readily available starting materials nih.gov. Copper-catalyzed enantioselective hydroaminocarbonylation of alkenes has also been explored for the synthesis of chiral amides with high enantioselectivity nih.gov.

These enantioselective approaches often rely on the careful design of chiral catalysts and reaction conditions to control the approach of reactants and the formation of specific stereoisomers.

Strategies for Diastereoselective Control in Carbon-Carbon Bond Formation

Stereochemical Analysis of Reaction Products

Determining the stereochemistry of the reaction products is a critical step in stereoselective synthesis. Various analytical techniques are employed to confirm the configuration (E/Z) of double bonds and the stereochemistry (R/S) of chiral centers, as well as to assess the stereoisomeric purity (diastereomeric ratio, dr; enantiomeric excess, ee).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the configuration of double bonds and the presence and relative configuration of stereocenters. Differences in chemical shifts and coupling constants between stereoisomers in ¹H and ¹³C NMR spectra can provide valuable information. For instance, the E/Z ratio of alkene products can be determined by ¹H NMR acs.org.

Chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is widely used to separate and quantify enantiomers, allowing for the determination of enantiomeric excess (ee). X-ray crystallography can provide definitive structural information, including the absolute configuration of chiral centers and the geometry of double bonds, although it requires crystalline material researchgate.net.

Other techniques, such as optical rotation measurements, are used to characterize enantiomerically enriched compounds. The choice of analytical method depends on the specific compound and the type of stereoisomerism to be analyzed.

Computational Chemistry and Theoretical Studies of 3 Ethyl 3 Octene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for investigating the electronic structure and relative energies of molecular systems. Methods ranging from Density Functional Theory (DFT) to high-level ab initio approaches are employed to gain detailed information about molecular geometries, stability, and energy landscapes.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of a system based on its electron density. DFT is particularly valuable for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This provides the most stable structural representation of the compound. DFT calculations can also be used to explore the potential energy surface (PES) to determine energy profiles associated with conformational changes or the relative energies of different isomers. uregina.ca, researchgate.net, acs.org For 3-Ethyl-3-octene, DFT can be applied to determine its preferred conformation and to calculate the energy barriers for rotation around single bonds, providing insights into its flexibility. DFT is also capable of calculating molecular descriptors that quantify specific chemical properties, which can be useful in various applications, including reaction optimization studies. acs.org

Ab Initio Methods (e.g., Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T))) for High-Accuracy Energy Calculations

Ab initio methods, derived directly from first principles without empirical parameters, offer higher levels of accuracy compared to DFT for calculating molecular energies. Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) is considered a gold standard for obtaining highly accurate energies for molecules, particularly for thermochemical properties. researchgate.net These methods can be used to refine the energies of stationary points (minima and transition states) found on the potential energy surface, providing more reliable relative energies. mdpi.com, acs.org For 3-Ethyl-3-octene, CCSD(T) calculations could be employed to obtain precise relative energies of different conformers or to accurately determine the energetics of reactions it might undergo, offering a more accurate picture than lower-level methods. Studies on related hydrocarbons and organic molecules have utilized CCSD(T) to determine relative energies and understand energy landscapes with high fidelity. uregina.ca, acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to a system of particles, MD simulations can provide insights into molecular motion, conformational changes over time, and interactions between molecules. MD simulations are valuable for studying the dynamic behavior of organic molecules in various phases (gas, liquid) and environments (e.g., in solution). researchgate.net, acs.org, tandfonline.com For 3-Ethyl-3-octene, MD simulations could be used to explore its conformational dynamics in solution, how it interacts with solvent molecules, or its behavior at interfaces. These simulations can help understand properties like diffusion, viscosity, and how 3-Ethyl-3-octene might behave in mixtures.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical methods are essential for understanding how chemical reactions occur. By mapping the potential energy surface and identifying transition states, computational chemistry can predict reaction pathways and provide insights into reaction kinetics and selectivity.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping involves calculating the energy of a molecular system as a function of its geometry. This creates a multi-dimensional surface where minima correspond to stable species (reactants, products, intermediates) and saddle points represent transition states, which are the highest energy points along a reaction pathway. libretexts.org, researchgate.net Mapping the PES allows for the identification of possible reaction routes and the characterization of the structures involved. For reactions involving 3-Ethyl-3-octene, such as isomerization (e.g., double bond migration or skeletal rearrangement) or addition reactions, PES mapping can reveal the step-by-step transformation of reactants into products, including the intermediate structures and the transition states connecting them.

Prediction of Kinetic Parameters and Reaction Selectivity

Once transition states on the PES are identified and characterized, theoretical calculations can be used to predict kinetic parameters, such as activation energies and pre-exponential factors, which determine the reaction rate. rsc.org, uwo.ca Transition state theory (TST) is often employed to calculate rate constants based on the properties of the transition state and reactants. acs.org By comparing the activation energies of competing reaction pathways, computational methods can also predict reaction selectivity – which product is more likely to be formed. rsc.org, researchgate.net For reactions involving 3-Ethyl-3-octene, theoretical investigations can predict how fast a reaction will proceed under given conditions and which of several possible products will be favored, providing valuable information for reaction design and optimization.

Studies on the Stability and Electronic Properties of Reaction Intermediates

Understanding the stability and electronic properties of reaction intermediates is fundamental to predicting the outcome and kinetics of chemical transformations involving 3-Ethyl-3-octene. Computational studies allow for the detailed analysis of these short-lived species.

Analysis of Carbocation and Radical Intermediate Structures and Energies

Carbocations are positively charged species with a carbon atom bearing only three bonds and an incomplete octet, making them electron-deficient and generally unstable. Their stability is significantly influenced by the surrounding substituents. Alkyl groups, such as the ethyl and octyl chains in intermediates derived from 3-Ethyl-3-octene, can stabilize a carbocation through inductive effects (though recent computational studies suggest alkyl groups are inductively electron-withdrawing compared to hydrogen, and hyperconjugation is the dominant stabilizing factor) and hyperconjugation, which involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p orbital of the carbocation center. cardiff.ac.ukquora.com Tertiary carbocations, where the positively charged carbon is bonded to three alkyl groups, are generally more stable than secondary carbocations, which are in turn more stable than primary carbocations or the methyl cation. quora.comslideshare.netresearchgate.net

Radical intermediates, possessing an unpaired electron on a carbon atom, also exhibit varying stabilities depending on substitution. Similar to carbocations, alkyl substitution generally increases the stability of carbon-centered radicals, following the trend: methyl < primary < secondary < tertiary. masterorganicchemistry.com This trend is often explained by hyperconjugation, where the unpaired electron is delocalized into adjacent sigma bonds. Resonance stabilization can also significantly enhance radical stability, although this is less relevant for simple alkyl radicals derived from the saturated portions of 3-Ethyl-3-octene unless allylic or benzylic positions are involved, which is not the case for intermediates directly at the double bond carbons of 3-Ethyl-3-octene. masterorganicchemistry.com

Computational studies utilize methods like Density Functional Theory (DFT) and higher-level ab initio methods to calculate the structures, energies, and electronic properties (such as charge distribution and spin density) of these intermediates. nih.govresearchgate.netresearchgate.netresearchgate.net These calculations can provide formation energies, relative stabilities, and energy barriers for reactions involving these intermediates. For instance, studies on alkene cracking, which involves carbocation intermediates, use molecular dynamics simulations and free energy calculations to understand intermediate stability at reaction temperatures. acs.orgugent.benih.gov

While specific computational data on carbocation or radical intermediates directly derived from 3-Ethyl-3-octene was not extensively found in the search results, the general principles established for alkene intermediates of similar chain length (C4-C8) and branching are applicable. acs.orgugent.benih.gov

Influence of Chain Length and Branching on Intermediate Stability

For 3-Ethyl-3-octene, the double bond is located at the C3 position, and it has an ethyl group branching off the C3 carbon and a pentyl chain extending from the C4 carbon. Upon protonation or radical attack at the double bond, various carbocation or radical intermediates can form. For example, protonation could lead to a secondary carbocation at C4 or a tertiary carbocation at C3. Based on general stability trends and computational findings for other branched alkenes, the tertiary carbocation formed at the more substituted carbon (C3) would be expected to be significantly more stable than a secondary carbocation formed at C4. quora.comslideshare.netacs.orgugent.benih.gov

The influence of chain length on intermediate stability is also considered in computational studies, particularly in the context of interactions within confined environments like zeolites, where dispersion interactions can become more significant for longer chains. acs.org However, the dominant factor determining the relative stability of carbocation and radical centers in acyclic alkenes like 3-Ethyl-3-octene is the degree of substitution at the carbon bearing the charge or unpaired electron.

Computational studies provide quantitative data on the relative energies of different possible intermediates, allowing researchers to predict the most favorable reaction pathways. For instance, the intrinsic free energy barriers for various β-scission reactions of octene intermediates have been determined computationally, revealing that cracking modes involving more stable tertiary carbenium ions are expected to be dominant. acs.orgugent.benih.gov

While specific energy values for intermediates of 3-Ethyl-3-octene were not found, the principles derived from computational studies on similar alkenes provide a strong basis for understanding its reactivity and the relative stabilities of its potential carbocation and radical intermediates.

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 3 Octene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Distinguishing Isomers and Probing Chemical Environments

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. The chemical shift (δ) of a proton signal is influenced by the electron density around the proton, which is affected by nearby functional groups. The splitting pattern (multiplicity) of a signal is determined by the number of equivalent protons on adjacent carbon atoms, following the n+1 rule (where n is the number of equivalent neighboring protons). Integration of the signal provides the relative number of protons giving rise to that signal.

For 3-Ethyl-3-octene, with the structure CH₃CH₂C(CH₂CH₃)=C(CH₂CH₃)CH₂CH₂CH₃, ¹H NMR can differentiate the various sets of protons based on their distinct chemical environments. The vinylic protons (if any were present on the double bond, which they are not in 3-ethyl-3-octene) would typically appear in the downfield region (around 4.5-6.5 ppm). Alkylic protons adjacent to the double bond (allylic protons) are slightly deshielded compared to saturated alkane protons and would resonate in the region of 1.7-2.3 ppm. Protons on carbons further away from the double bond and the ethyl substituent would appear in the typical alkane region (0.8-1.7 ppm). The specific chemical shifts and splitting patterns for each set of methylene (B1212753) and methyl protons in 3-Ethyl-3-octene would provide a unique fingerprint for its identification and for distinguishing it from its structural isomers. Analyzing the integration of these signals confirms the relative number of protons in each environment, aiding in the assignment of peaks to specific hydrogen atoms within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically distinct carbon atom in the molecule gives rise to a separate signal. The chemical shift of a carbon signal is influenced by the hybridization state of the carbon atom and the presence of electronegative atoms or functional groups nearby.

In 3-Ethyl-3-octene, the two carbon atoms involved in the double bond (sp² hybridized carbons) would resonate in the downfield region of the ¹³C NMR spectrum, typically between 100 and 150 ppm. The chemical shifts of these vinylic carbons are particularly sensitive to the degree and nature of substitution on the double bond. The sp³ hybridized carbon atoms in the ethyl and octene chains would appear in the upfield region (typically 0-50 ppm), with their exact positions depending on their proximity to the double bond and branching. ¹³C NMR is particularly useful for confirming the presence of the ten carbon atoms and their connectivity in 3-Ethyl-3-octene. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in assigning carbon signals by indicating whether a carbon is a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary carbon. analyzetest.com

Advanced 2D NMR Techniques for Complex Structure Assignment

For more complex molecules or in cases where 1D NMR spectra are ambiguous due to overlapping signals, advanced two-dimensional (2D) NMR techniques are invaluable for complete structural assignment.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are J-coupled, typically through two or three bonds. analyzetest.comsdsu.edugithub.io This helps establish connectivity between neighboring protons and build up spin systems within the molecule. github.io For 3-Ethyl-3-octene, a COSY spectrum would show cross-peaks between the protons of adjacent methylene groups and between methylene and methyl protons within the alkyl chains, confirming the sequence of carbons in the molecule. sdsu.edu

Heteronuclear Single Quantum Correlation (HSQC): ¹H-¹³C HSQC experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond correlations). analyzetest.comsdsu.educolumbia.edu This allows for the direct assignment of carbon signals based on the known assignments of the attached protons. analyzetest.comgithub.io An edited HSQC can also distinguish between CH/CH₃ and CH₂ groups based on the phase of the peaks. columbia.edu For 3-Ethyl-3-octene, HSQC would correlate each proton signal with the signal of the carbon it is bonded to, providing definitive assignments for the CH₂, and CH₃ carbons.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique widely used for separating and identifying volatile and semi-volatile compounds in complex mixtures, as well as for assessing the purity of a sample. researchgate.netvurup.sk In GC, the sample is vaporized and carried through a chromatographic column by an inert carrier gas, separating the components based on their boiling points and interaction with the stationary phase. vurup.sk As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum, a plot of ion abundance versus m/z, provides a unique fragmentation pattern that can be used to identify the compound by comparison to spectral libraries. nih.govrsc.org

For 3-Ethyl-3-octene, GC-MS analysis would provide a chromatogram showing a peak corresponding to the compound. The retention time of this peak under specific GC conditions can be used as a characteristic identifier. The mass spectrum of the eluted peak would show the molecular ion (M⁺) at m/z 140, corresponding to the molecular weight of C₁₀H₂₀. nih.govnih.gov Additionally, characteristic fragmentation ions would be observed, resulting from the predictable breaking of chemical bonds in the molecule upon ionization. These fragmentation patterns are highly informative for confirming the structure. For instance, fragmentation adjacent to the double bond (allylic cleavage) and at branching points would yield specific ions that help confirm the positions of the ethyl group and the double bond in 3-Ethyl-3-octene. GC-MS is also effective in identifying and quantifying impurities present in the sample, which would appear as additional peaks in the chromatogram. researchgate.netresearchgate.net The NIST database, often used with GC-MS systems, contains mass spectra that can be searched to match the experimental spectrum of 3-Ethyl-3-octene for positive identification. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in absorption bands at specific wavenumbers in the IR spectrum.

For 3-Ethyl-3-octene, the most prominent feature in the IR spectrum related to the alkene functional group is the C=C stretching vibration. For unconjugated disubstituted alkenes like 3-Ethyl-3-octene, this band typically appears in the region of 1640-1670 cm⁻¹. orgchemboulder.comspcmc.ac.inpressbooks.pub The intensity of this band can be weak, especially for symmetrical or nearly symmetrical alkenes, due to a small change in dipole moment during the vibration. spcmc.ac.in The IR spectrum would also show characteristic absorption bands for the C-H stretching vibrations. Alkene =C-H stretching absorptions, if present (which they are not in 3-ethyl-3-octene), appear in the region of 3000-3100 cm⁻¹, slightly higher than the C-H stretches of saturated alkanes (2850-2960 cm⁻¹). orgchemboulder.compressbooks.publibretexts.org The IR spectrum of 3-Ethyl-3-octene would primarily show strong C-H stretching bands below 3000 cm⁻¹ corresponding to the sp³ hybridized carbons in the ethyl and octene chains. orgchemboulder.comlibretexts.org C-H bending vibrations also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹), which can be complex but provide additional structural information. orgchemboulder.compressbooks.pub While IR alone may not be sufficient for definitive structural assignment of complex isomers, it is a valuable technique for confirming the presence of the alkene functional group and providing complementary information to NMR and GC-MS. libretexts.org

Validation and Reproducibility Protocols in Spectroscopic Data Acquisition and Interpretation

Ensuring the accuracy, reliability, and trustworthiness of spectroscopic and analytical data is paramount in chemical research and analysis. This is achieved through rigorous validation and reproducibility protocols. azolifesciences.comresearchgate.net

Validation of a spectroscopic method involves establishing documented evidence that the method is suitable for its intended purpose. researchgate.net Key validation parameters include:

Accuracy: The closeness of agreement between the test result and the accepted reference value.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. Precision can be assessed at different levels, including repeatability (measurements under the same conditions over a short period) and intermediate precision (measurements within the same laboratory over a longer period with potential variations in analysts, equipment, etc.). azolifesciences.comut.ee

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical method provides a suitable level of precision, accuracy, and linearity.

Detection Limit (DL) and Quantitation Limit (QL): The lowest concentration of the analyte that can be detected or quantitatively determined with acceptable reliability, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation protocols for spectroscopic techniques like NMR, GC-MS, and IR involve using certified reference materials or well-characterized standards to calibrate the instruments and verify their performance. elodiz.comnrc.gov System suitability tests are routinely performed before analyzing samples to ensure the instrument and method are operating within acceptable parameters. spectroscopyonline.com Data processing and interpretation methods must also be validated to ensure they consistently yield accurate results. spectroscopyonline.comeurachem.org

Reproducibility refers to the ability of a measurement to be obtained with a stated precision by different laboratories or different analysts using the same method. azolifesciences.comut.eeazolifesciences.com While repeatability focuses on within-laboratory variability under constant conditions, reproducibility addresses between-laboratory variability. ut.ee Achieving reproducibility requires detailed and unambiguous documentation of the analytical method, including sample preparation procedures, instrument parameters, and data analysis protocols. azolifesciences.com Participation in inter-laboratory studies and the use of standardized methods contribute to assessing and improving reproducibility. ut.ee In the context of spectroscopic data, reproducibility ensures that the spectral fingerprint obtained for 3-Ethyl-3-octene in one laboratory can be reliably compared to spectra obtained in other laboratories, facilitating confident identification and characterization. azolifesciences.comresearchgate.net Lack of reproducibility can undermine the trustworthiness of scientific findings. azolifesciences.comresearchgate.net

Implementing robust validation and reproducibility protocols is essential for generating high-quality spectroscopic data that can be confidently used for the structural elucidation, identification, and purity assessment of compounds like 3-Ethyl-3-octene and its derivatives. azolifesciences.comresearchgate.net

Future Research Directions and Broad Academic Implications

Exploration of Novel Synthetic Pathways for Highly Branched Olefins

Current laboratory synthesis of branched alkanes like 3-ethyloctane (B44116) (the saturated analog of 3-Ethyl-3-octene) often relies on alkylation reactions, typically involving the reaction of an alkane with alkyl halides in the presence of a strong base or Lewis/solid acids. Industrial production methods for branched alkanes include catalytic cracking and alkylation of smaller olefins. For instance, the alkylation of ethylene (B1197577) and octane (B31449) under acidic conditions can yield branched products. Branched alkanes can also be formed via free-radical reactions during the pyrolysis of straight-chain esters.

Future research could focus on developing more efficient and selective synthetic routes specifically for branched olefins like 3-Ethyl-3-octene. This includes exploring novel catalytic systems that can precisely control the position and degree of branching during olefin synthesis. The direct synthesis of branched alpha-olefins from ethylene through trimerization and tetramerization using specific molecular titanium catalysts is an active area of research, demonstrating the potential for creating branched structures from simpler feedstocks. uni-bayreuth.de While 3-Ethyl-3-octene is an internal alkene, advances in controlled chain-walking polymerization using catalysts like α-diimine nickel complexes have shown promise in producing highly branched polyolefins from ethylene and alpha-olefins, suggesting potential for tailoring branching in alkene synthesis. researchgate.netacs.orgmdpi.comroyalsocietypublishing.org Exploring similar chain-walking or other mechanisms could lead to new pathways for synthesizing specific branched internal alkenes.

Development of Advanced Catalytic Systems for Selective Transformations of 3-Ethyl-3-octene

The presence of the double bond in 3-Ethyl-3-octene makes it a reactive molecule capable of undergoing various transformations, including oxidation and reduction. As a branched alkene, its transformations can be influenced by steric effects and regioselectivity. Developing advanced catalytic systems for the selective transformation of 3-Ethyl-3-octene is a key research area. This includes designing catalysts that can control the regioselectivity and stereoselectivity of reactions such as hydrogenation, oxidation, hydroboration, and functionalization.

Recent research on branch-selective reactions of alkenes, such as photoinduced cyanation and hydroboration catalyzed by earth-abundant metals or cooperative catalytic systems, highlights the growing interest in controlling selectivity in branched alkene transformations. chinesechemsoc.orgchinesechemsoc.orgnih.govacs.orgacs.org Applying these or developing new catalytic strategies specifically for 3-Ethyl-3-octene could lead to the synthesis of valuable functionalized molecules with precise structures. For example, selective oxidation could yield branched alcohols, aldehydes, or carboxylic acids.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

Understanding the reaction mechanisms involving 3-Ethyl-3-octene and similar branched olefins is crucial for designing new synthetic routes and catalytic systems. Integrated experimental and computational approaches can provide deeper insights into these mechanisms.

Computational studies, such as Density Functional Theory (DFT) simulations, are valuable for modeling transition states and comparing activation energies in reactions involving branched hydrocarbons, such as catalytic cracking. acs.org These studies can help elucidate the stability of intermediates, like carbenium ions, which are key in many alkene transformations. acs.org Computational modeling can also aid in understanding the selectivity of catalytic reactions by studying reaction pathways and energy barriers. rsc.orgnih.gov Combining experimental kinetic studies and product analysis with computational modeling can provide a comprehensive picture of how catalysts interact with branched alkenes and how reaction conditions influence the outcome. arxiv.orgmdpi.comresearchgate.netnih.gov

Role of 3-Ethyl-3-octene as a Model Compound in Fundamental Chemical Research

3-Ethyl-3-octene, with its defined branched alkene structure, can serve as a valuable model compound in fundamental chemical research. Its structure allows for the study of how branching and the position of a double bond influence reactivity, physical properties (such as boiling point compared to linear isomers), and interactions with catalysts or other reagents. vedantu.com

Studies on the atmospheric chemistry of alkene ozonolysis intermediates, for example, utilize smaller alkenes as models to understand complex reaction pathways and the formation of various products. acs.org 3-Ethyl-3-octene could be used to investigate the impact of a larger, branched structure on such atmospheric reactions or other fundamental organic reaction mechanisms. Its use as a reference compound in studies related to hydrocarbon behavior and reactivity mechanisms has been noted. evitachem.com

Interdisciplinary Research with Materials Science and Engineering for Applications of Branched Alkenes

Branched alkenes and polymers derived from them have applications in materials science and engineering, including in the production of plastics, synthetic fibers, adhesives, coatings, and lubricants. vedantu.comontosight.ainovapublishers.com While 3-Ethyl-3-octene itself is a relatively small molecule, research into its synthesis and transformations can have implications for the production of larger branched molecules or polymers with tailored properties.

Interdisciplinary research involving chemists and materials scientists can explore the potential applications of 3-Ethyl-3-octene and its derivatives. For instance, understanding how the branching in 3-Ethyl-3-octene affects its polymerization behavior or its properties as a potential co-monomer could lead to the development of novel polymeric materials with specific characteristics like altered thermal properties, solubility, or mechanical strength. ontosight.ai Research into catalysts for producing highly branched polyolefins from various alkene feedstocks, including branched ones, is an active area that connects fundamental catalysis with materials properties. researchgate.netacs.orgmdpi.comroyalsocietypublishing.orggoogle.com.pg

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethyl-3-octene, and what factors influence the choice of catalyst in these methods?

- Methodological Answer : The synthesis of 3-Ethyl-3-octene typically involves catalytic processes such as cross-metathesis or isomerization of alkenes. For example, Grubbs catalysts (ruthenium-based) or palladium complexes are often used for olefin metathesis, with solvent polarity and temperature (e.g., 40–80°C) critical for yield optimization . The choice of catalyst depends on substrate compatibility and selectivity requirements. Nickel catalysts may be preferred for cost-sensitive reactions, while platinum-group metals offer higher stereochemical control. Purification via fractional distillation or column chromatography is recommended to isolate the compound .

Q. How can spectroscopic techniques such as NMR and IR be utilized to confirm the structure and purity of 3-Ethyl-3-octene?

- Methodological Answer :

- ¹H NMR : The double bond protons (CH₂=CH) typically appear as a multiplet in the δ 4.8–5.5 ppm range. Adjacent ethyl groups (CH₂CH₃) show splitting patterns near δ 1.2–1.5 ppm.

- ¹³C NMR : The sp² carbons resonate at δ 115–125 ppm, while sp³ carbons (ethyl branches) appear at δ 10–30 ppm.

- IR : The C=C stretch is observed near 1640–1680 cm⁻¹. Absence of broad O-H or N-H peaks (3200–3600 cm⁻¹) confirms purity.

- Data Validation : Compare observed peaks with literature references (e.g., NIST Chemistry WebBook) and use integration ratios to verify substituent positions .

Q. What are the key considerations for ensuring the stability of 3-Ethyl-3-octene during storage and experimental use?

- Methodological Answer : Stability is influenced by exposure to light, oxygen, and temperature. Store under inert gas (argon/nitrogen) in amber glass vials at –20°C to prevent polymerization or oxidation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical degradation. Regularly monitor purity via GC-MS or TLC, especially after prolonged storage .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of 3-Ethyl-3-octene in catalytic processes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around the double bond, predicting regioselectivity in reactions like hydroboration or epoxidation. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare computed activation energies with experimental kinetic data to validate mechanisms. Software tools like Gaussian or ORCA are standard, with visualization via PyMOL or VMD .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions in studies involving 3-Ethyl-3-octene?

- Methodological Answer :

- Statistical Cross-Validation : Apply ANOVA or t-tests to assess significance between observed and predicted results (e.g., reaction yields).

- Control Experiments : Replicate reactions under varied conditions (solvent, catalyst loading) to isolate variables.

- Literature Synthesis : Re-examine foundational studies (e.g., cited in Journal of Organic Chemistry) to identify methodological discrepancies .

Q. What experimental design principles are critical when investigating the stereochemical outcomes of reactions involving 3-Ethyl-3-octene?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

- Stereochemical Probes : Introduce isotopically labeled substrates (e.g., deuterated ethyl groups) to track stereochemical pathways via ²H NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated analogs to infer transition-state geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。